molecular formula C11H8BrF3N2O2 B1405563 Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1355171-40-2

Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1405563
CAS RN: 1355171-40-2
M. Wt: 337.09 g/mol
InChI Key: HAEJSSJERPCGGW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1355171-40-2. It has a molecular weight of 337.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 337.1 . The storage temperature for this compound is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis of Fused Triazines

Research by Zamora et al. (2004) explored the use of the imidazo[1,2-a]pyridine system as a synthon for creating fused triazines, which are planar, angular tri-heterocycles with potential biological activity. In this study, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate was used to generate substituted nitro carboxamidoimidazopyridines, leading to the formation of 3-amino-2-carboxamidoimidazo[1,2-a]pyridine derivatives. These derivatives were then treated to produce 1-oxo-2-substituted pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora, H. et al., 2004).

Visible-light-mediated Trifluoromethylation

Zhou et al. (2019) developed a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process utilized anthraquinone-2-carboxylic acid as the photo-organocatalyst and Langlois reagent as the trifluoromethylating agent. The method allowed for the convenient and efficient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives through direct regioselective functionalization (Zhou, Q., Xu, S., & Zhang, R., 2019).

Synthesis of Spiro Compounds

Abe et al. (2010) synthesized ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These spiro compounds demonstrated interesting behavior in 1H-NMR spectra in deuteriochloroform, indicating potential for further exploration in chemical analysis and synthesis (Abe, T. et al., 2010).

Antimicrobial Activity

Turan-Zitouni et al. (2001) studied the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and examined their antimicrobial activity. This research contributes to the understanding of the potential biological applications of these compounds in the field of medicine (Turan-Zitouni, G., Blache, Y., & Güven, K., 2001).

Catalytic Synthesis Applications

Cao et al. (2012) developed a copper(I)-catalyzed arylation method for substituted imidazo[1,2-a]pyridine. This process is applicable to various aryl electrophiles, including bromides, iodides, and triflates, representing a significant advance in constructing functionalized imidazo[1,2-a]pyridine core π-systems (Cao, H. et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJSSJERPCGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129650
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355171-40-2
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355171-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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